molecular formula C19H19NO4 B1229146 N-Methylnandigerine CAS No. 5544-68-3

N-Methylnandigerine

Cat. No. B1229146
CAS RN: 5544-68-3
M. Wt: 325.4 g/mol
InChI Key: WOIZHRXESCUSGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of N-Methylnandigerine can be performed using techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .

Scientific Research Applications

Antiplatelet and Vasorelaxing Actions

N-Methylnandigerine, along with other aporphinoids, has demonstrated significant potential in inhibiting platelet aggregation induced by various agents such as adenosine 5'-diphosphate, arachidonic acid, collagen, and platelet-activating factor. This suggests its possible application in cardiovascular health, particularly in conditions requiring antiplatelet therapy. Additionally, certain compounds including N-Methylnandigerine have shown vasorelaxing action, which might be beneficial in managing vascular diseases and hypertension (Chen, Ko, Teng, & Wu, 1996).

Oxidative Transformations in Alkaloids

Research into the oxidation of aporphine alkaloids, which includes N-Methylnandigerine, has revealed interesting chemical transformations. These studies can contribute to the understanding of the chemical properties of such compounds and their potential modifications for varied applications, including pharmacological developments (Cava, Venkateswarlu, Srinivasan, & Edie, 1972).

Synthesis and Functionalization of Amines

While not directly about N-Methylnandigerine, research on the synthesis and functionalization of N-methyl- and N-alkylamines has significant relevance. It informs the methods for developing and modifying compounds like N-Methylnandigerine, potentially impacting its availability and applicability in various scientific fields (Senthamarai et al., 2018).

Isoquinolone Alkaloids

N-Methylnandigerine is also identified in the study of isoquinolone alkaloids derived from the pedicels of Lindera megaphylla. Such studies contribute to the broader understanding of this class of compounds, potentially leading to new pharmacological or biochemical applications (Chou, Lin, Chen, & Chen, 1994).

Methylation Pharmacogenetics

Although not specific to N-Methylnandigerine, research in methylation pharmacogenetics offers insights into how genetic variations influence drug metabolism and effects. Understanding the methylation process can be crucial in tailoring therapies, including those involving compounds like N-Methylnandigerine (Weinshilboum, Otterness, & Szumlanski, 1999).

properties

IUPAC Name

18-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(21)18(22-2)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIZHRXESCUSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970780
Record name 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylnandigerine

CAS RN

5544-68-3
Record name N-Methylnandigerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005544683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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